1-(Pyrazin-2-yl)propane-1,3-diol
Description
1-(Pyrazin-2-yl)propane-1,3-diol is a diol derivative featuring a pyrazine ring substituted at the 1-position of a propane-1,3-diol backbone. Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at para positions, imparts distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-pyrazin-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H10N2O2/c10-4-1-7(11)6-5-8-2-3-9-6/h2-3,5,7,10-11H,1,4H2 |
InChI Key |
ZLNAMVYEUCDWKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(CCO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)propane-1,3-diol typically involves the reaction of pyrazine derivatives with appropriate diol precursors. One common method involves the use of pyrazine-2-carboxaldehyde, which undergoes a condensation reaction with propane-1,3-diol under acidic or basic conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-(Pyrazin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Major products formed from these reactions include various substituted pyrazines, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrazin-2-yl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme . The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The propane-1,3-diol backbone is a common motif in lignin model compounds, prodrugs, and polymer precursors. Key structural analogues include:
Key Observations :
- Heterocyclic vs.
- Halogenation : Chlorinated derivatives (e.g., 1-(2,4-Dichlorophenyl)propane-1,3-diol) exhibit enhanced stability, making them suitable for synthetic intermediates .
Lignin Model Compounds
Compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (VG) and fluorinated analogues (e.g., VDF) are critical for studying bacterial lignin degradation :
- Degradation Kinetics : Erythro isomers degrade ~4× faster than threo isomers due to steric effects in β-O-4 bond cleavage .
- Role of Substituents : Methoxy groups on aryl rings slow degradation, while hydroxyl groups enhance reactivity with oxidative enzymes .
Polymer Precursors
Stereochemical and Metabolic Considerations
- Isomerism : Cis-trans isomerism in diols (e.g., 1-(3-chlorophenyl)-propane-1,3-diol) affects prodrug activation and pharmacokinetics. NMR and chromatography are used to resolve isomers .
- Bacterial Metabolism : Pseudomonas acidovorans metabolizes propane-1,3-diol derivatives via oxidative pathways, with degradation rates influenced by substituent electronics and sterics .
Data Tables
Table 1: Structural and Functional Comparison of Propane-1,3-diol Derivatives
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Impact on Reactivity/Bioactivity |
|---|---|---|
| Pyrazine (N-heterocycle) | Electron-withdrawing | Potential for enhanced polarity and H-bonding. |
| Methoxy (OCH₃) | Electron-donating | Slows enzymatic degradation in lignin models. |
| Halogens (Cl, F) | Electron-withdrawing | Increases stability and resistance to oxidation. |
Biological Activity
1-(Pyrazin-2-yl)propane-1,3-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
1-(Pyrazin-2-yl)propane-1,3-diol is characterized by its unique molecular structure that includes a pyrazine ring and a propane-1,3-diol moiety. Its chemical formula is , and it has a molecular weight of 154.17 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of 1-(Pyrazin-2-yl)propane-1,3-diol is primarily attributed to its ability to interact with specific receptors and enzymes. It has been studied for its potential as an antagonist or modulator in various biochemical pathways. The following mechanisms have been proposed:
- Receptor Interaction : The compound may bind to certain neurotransmitter receptors, influencing signaling pathways associated with neurological functions.
- Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic processes, affecting the synthesis or degradation of key biomolecules.
Biological Activity Overview
Research has highlighted several areas where 1-(Pyrazin-2-yl)propane-1,3-diol exhibits biological activity:
- Antimicrobial Activity : Studies have indicated that the compound possesses antimicrobial properties against various pathogens.
- Antioxidant Properties : It has been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Reduces neuronal cell death in vitro |
Case Studies
Several case studies have investigated the efficacy of 1-(Pyrazin-2-yl)propane-1,3-diol in different biological contexts:
- Study on Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potential.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal damage, treatment with 1-(Pyrazin-2-yl)propane-1,3-diol resulted in a 50% reduction in cell death compared to control groups. This suggests its potential utility in neurodegenerative disease models.
Research Findings
Recent research has focused on elucidating the precise mechanisms underlying the biological activities of 1-(Pyrazin-2-yl)propane-1,3-diol:
- Inhibition of Reactive Oxygen Species (ROS) : The compound was found to significantly reduce ROS levels in neuronal cell lines exposed to oxidative stress, implicating it as a potential therapeutic agent for conditions characterized by oxidative damage.
- Synergistic Effects with Other Compounds : Studies indicate that when combined with traditional antibiotics, 1-(Pyrazin-2-yl)propane-1,3-diol enhances their efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
